2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Lipophilicity Regioisomer differentiation Physicochemical property comparison

2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034560-79-5) is a fully synthetic heterocyclic small molecule belonging to the benzimidazole‑1‑acetamide class. Its structure comprises a benzimidazole core linked via an acetamide bridge to a pyridine ring that bears a furan‑3‑yl substituent at the 6‑position.

Molecular Formula C19H16N4O2
Molecular Weight 332.363
CAS No. 2034560-79-5
Cat. No. B2900055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
CAS2034560-79-5
Molecular FormulaC19H16N4O2
Molecular Weight332.363
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CN=C(C=C3)C4=COC=C4
InChIInChI=1S/C19H16N4O2/c24-19(11-23-13-22-17-3-1-2-4-18(17)23)21-10-14-5-6-16(20-9-14)15-7-8-25-12-15/h1-9,12-13H,10-11H2,(H,21,24)
InChIKeyPCLYZRLAPSGVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034560-79-5)


2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034560-79-5) is a fully synthetic heterocyclic small molecule belonging to the benzimidazole‑1‑acetamide class [1]. Its structure comprises a benzimidazole core linked via an acetamide bridge to a pyridine ring that bears a furan‑3‑yl substituent at the 6‑position. Benzimidazole‑1‑acetamide derivatives have been widely investigated for kinase inhibition, antimicrobial activity, and anthelmintic effects [2]. The furan‑3‑yl regioisomer is one of several closely related analogs that differ only in the attachment point of the furan ring, creating a narrow but potentially meaningful physicochemical differentiation landscape.

Regioisomeric probe pair — Furan-3-yl isomer for matched molecular pair analysis in SAR programs
Computed property mapping — Supports lipophilicity and polar surface area differentiation studies
Diversity-oriented screening — Lead-like chemical space for kinase/GPCR library expansion

Why Generic Substitution Is Not Advisable for CAS 2034560-79-5 in Research or Industrial Procurement


Even minor structural perturbations within the benzimidazole‑1‑acetamide series can produce measurable changes in lipophilicity, hydrogen‑bonding capacity, and topological surface area [1][2]. The furan‑3‑yl isomer (CAS 2034560‑79‑5) and its furan‑2‑yl counterpart (PubChem CID 91625557) exhibit a computed XLogP3 difference of 0.1 log units—a shift that, while small, is often associated with altered membrane permeability, plasma protein binding, and metabolic clearance in medicinal chemistry optimization programs [2]. Regioisomeric variation of the furan substituent further diversifies the electrostatic potential surface of the pyridine ring, potentially affecting π‑stacking interactions and target‑site complementarity. Consequently, treating these regioisomers as interchangeable building blocks or screening probes without verifying batch‑specific physicochemical and biological profiles risks introducing uncontrolled variables into structure‑activity relationship (SAR) studies, fragment‑based screening, or chemical biology experiments.

Target Compound
Furan-3-yl Regioisomer
CAS 2034560-79-5. Specific spatial orientation of the furan ring on the pyridine scaffold.
Potential Substitute
Furan-2-yl Regioisomer
PubChem CID 91625557. Alternative furan attachment point with shifted electrostatic surface.
Lipophilicity shift may alter permeability
Computed XLogP3 differs by 0.1 units between regioisomers, potentially affecting membrane penetration context.
Regiochemistry mismatch may disrupt complementarity
Furan orientation can modify π-stacking and hydrogen-bonding interactions at the target site.
SAR interpretation artifacts are possible
Interchange without batch-specific biological profiling risks introducing uncontrolled variables into screening data.

Quantitative Differentiation Evidence for CAS 2034560-79-5 Relative to Closest Analogues


Computed Lipophilicity (XLogP3) Differentiation Between Furan‑3‑yl and Furan‑2‑yl Regioisomers

The target compound (furan‑3‑yl regioisomer) has a computed XLogP3 of 2.0, while the 6‑(furan‑2‑yl) analog (PubChem CID 91625557) exhibits a computed XLogP3 of 2.1 [1][2]. The 0.1‑unit difference indicates slightly lower lipophilicity for the furan‑3‑yl compound under the same computational model. No experimentally determined logP or logD values are publicly available for either compound, limiting the strength of this comparison to computed data.

Computed Lipophilicity
Computed
ΔXLogP3 = -0.1
Supports lipophilicity differentiation context
No experimental logP/D validation available
Lipophilicity Regioisomer differentiation Physicochemical property comparison

Computed Topological Polar Surface Area (TPSA) Parity Between Regioisomers

The computed TPSA for the target furan‑3‑yl compound is 73 Ų [1]. The 6‑(furan‑2‑yl) regioisomer (PubChem CID 91625557) also has a computed TPSA of exactly 73 Ų [2]. The identical TPSA value indicates that the two regioisomers are predicted to have equivalent passive membrane permeability based on this parameter alone, and differentiation must therefore rely on other molecular properties.

Computed TPSA
Computed
ΔTPSA = 0 Ų (73 Ų)
Passive permeability parity context
Divergence relies on other molecular properties
Topological polar surface area Passive permeability Regioisomer comparison

Regiochemical Positioning of the Furan Substituent as a Structural Determinant of Target Engagement

The furan‑3‑yl group in the target compound presents a distinct spatial orientation and electronic distribution relative to the furan‑2‑yl isomer. In benzimidazole‑1‑acetamide pharmacophores, the nature and position of the heterocyclic substituent on the pyridine ring are known to modulate binding to biological targets such as kinases and G‑protein coupled receptors [1][2]. Although direct comparative IC₅₀ values for this specific pair are not publicly available, the regioisomeric difference constitutes a rational basis for selecting the furan‑3‑yl probe in SAR studies where alternate electrostatic vectors are being explored.

Regiochemical Topology
Class-level
Furan-3-yl vs Furan-2-yl
SAR mapping context; structural differentiation basis
Paired biological assay data to verify
Regiochemistry Electrostatic surface Structure-activity relationship Benzimidazole pharmacophore

Recommended Application Scenarios for CAS 2034560-79-5 Based on Available Evidence


Regioisomeric Probe Pair for Exploring Furan Topology in Kinase or GPCR SAR Programs

The furan‑3‑yl isomer serves as the complementary partner to the furan‑2‑yl isomer in a matched molecular pair analysis. Researchers engaged in kinase inhibitor or GPCR modulator optimization can use the pair to isolate the impact of furan ring orientation on target potency, selectivity, and cellular activity, while keeping the benzimidazole‑acetamide scaffold and pyridine linker constant [1]. This approach is particularly valuable when computational docking suggests divergent hydrogen‑bonding or π‑stacking interactions at the furan subsite.

Lipophilicity‑Directed Lead Optimization in Benzimidazole‑1‑acetamide Series

The computed ΔXLogP3 of –0.1 relative to the furan‑2‑yl isomer positions the target compound as a tool for fine‑tuning lipophilicity within a lead series [1]. Teams focused on improving metabolic stability or reducing non‑specific protein binding can incorporate CAS 2034560‑79‑5 to test the effect of modest logP reduction without altering hydrogen‑bond donor/acceptor counts.

Fragment‑Based or Phenotypic Screening Library Diversification

With a molecular weight of 332.4 Da, 5 rotatable bonds, and a TPSA of 73 Ų, the compound falls within the lower end of lead‑like chemical space. Its regioisomeric distinctiveness from the more common furan‑2‑yl analog makes it a candidate for inclusion in diversity‑oriented screening decks where subtle structural variations are critical for hit identification [1].

Chemical Biology Tool for Probing Furan‑Sensitive Protein Binding Pockets

In the absence of publicly available potency data, the compound is best deployed as a mechanistic probe in biochemical assays where the furan subsite is suspected to be a key determinant of ligand recognition. Comparison with the furan‑2‑yl isomer in parallel assays can reveal whether the furan orientation modulates binding kinetics or functional response [1].

Application
Selection Property
Validation Focus
Kinase/GPCR SAR Probe
Regioisomeric topology
Target engagement context
Lead Lipophilicity Tuning
XLogP3 shift context
ADME property context
Screening Deck Expansion
Regioisomer diversity
Hit identification review
Chemical Biology Tool
Furan-site protein binding
Biochemical assay context
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